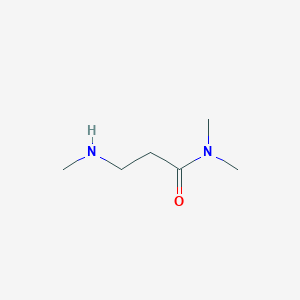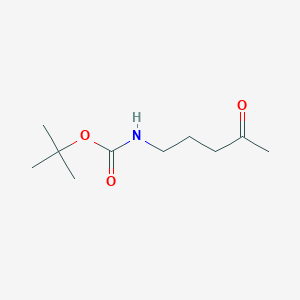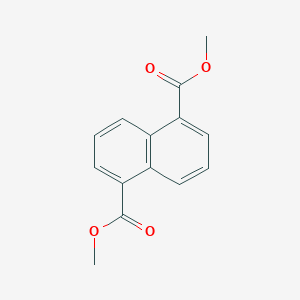
Dimethyl 1,5-naphthalenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,5-naphthalenedicarboxylate (DMNDC) is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. DMNDC is a white crystalline solid with a molecular weight of 270.28 g/mol and a melting point of 135-138°C.
Aplicaciones Científicas De Investigación
Dimethyl 1,5-naphthalenedicarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of liquid crystals, polymers, and pharmaceuticals. Dimethyl 1,5-naphthalenedicarboxylate is also used in the synthesis of fluorescent dyes and as a precursor for the synthesis of other naphthalene derivatives.
Mecanismo De Acción
The mechanism of action of Dimethyl 1,5-naphthalenedicarboxylate is not well understood. However, it is believed that Dimethyl 1,5-naphthalenedicarboxylate acts as a nucleophile in various chemical reactions. It can react with electrophiles such as carbonyl compounds, halogens, and epoxides to form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dimethyl 1,5-naphthalenedicarboxylate. However, it has been reported that Dimethyl 1,5-naphthalenedicarboxylate can induce cytotoxicity in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl 1,5-naphthalenedicarboxylate is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of Dimethyl 1,5-naphthalenedicarboxylate is its limited solubility in common organic solvents, which can make it difficult to work with in certain reactions.
Direcciones Futuras
For the use of Dimethyl 1,5-naphthalenedicarboxylate include the synthesis of new liquid crystal materials, new pharmaceuticals, and further research on its mechanism of action and potential toxicity.
Métodos De Síntesis
Dimethyl 1,5-naphthalenedicarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,5-naphthalenedicarboxylic acid with methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Propiedades
Número CAS |
19458-95-8 |
|---|---|
Nombre del producto |
Dimethyl 1,5-naphthalenedicarboxylate |
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
dimethyl naphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)18-2/h3-8H,1-2H3 |
Clave InChI |
CUDOKCQJXWWKTD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
SMILES canónico |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
Sinónimos |
1,5-Naphthalenedicarboxylic acid diMethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
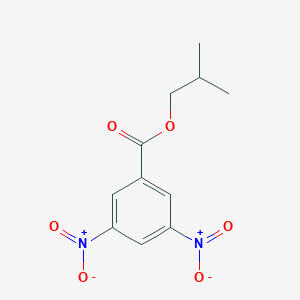

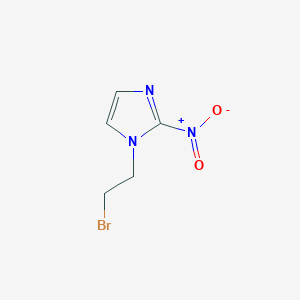
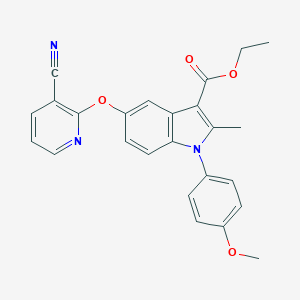
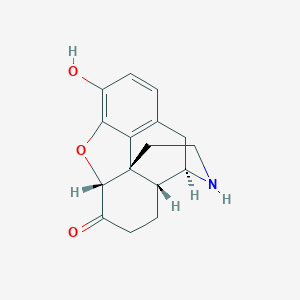
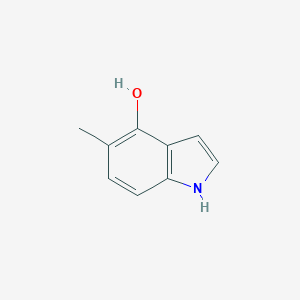
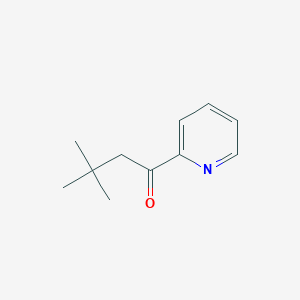


![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)
